molecular formula C9H14O4 B14344408 2-Butyl-2-methyl-1,3-dioxane-4,6-dione CAS No. 92608-76-9

2-Butyl-2-methyl-1,3-dioxane-4,6-dione

Cat. No.: B14344408
CAS No.: 92608-76-9
M. Wt: 186.20 g/mol
InChI Key: NBGYIALEDCVBEC-UHFFFAOYSA-N
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Description

2-Butyl-2-methyl-1,3-dioxane-4,6-dione is a derivative of Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione), a well-known cyclic diketone widely used in organic synthesis due to its high reactivity as a CH-acid and versatility in multicomponent reactions . The target compound features a 2-butyl and 2-methyl substitution on the dioxane ring, distinguishing it from other analogs that typically bear substituents at the 5-position (e.g., benzoyl, furyl, or cyclopentenyl groups). This structural modification likely influences steric, electronic, and solubility properties, making it a candidate for tailored synthetic applications.

Properties

CAS No.

92608-76-9

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

2-butyl-2-methyl-1,3-dioxane-4,6-dione

InChI

InChI=1S/C9H14O4/c1-3-4-5-9(2)12-7(10)6-8(11)13-9/h3-6H2,1-2H3

InChI Key

NBGYIALEDCVBEC-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(OC(=O)CC(=O)O1)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Malonic Acid with Alkyl Ketones

The foundational approach for synthesizing 1,3-dioxane-4,6-dione derivatives involves cyclocondensation of malonic acid with ketones. For 2-butyl-2-methyl derivatives, this requires methyl butyl ketone (2-hexanone) as the starting ketone:

Reaction Scheme:
$$
\text{Malonic acid} + \text{CH}3(\text{CH}2)3\text{COCH}3 \xrightarrow{\text{Ac}2\text{O, H}2\text{SO}_4} \text{2-Butyl-2-methyl-1,3-dioxane-4,6-dione} + \text{Byproducts}
$$

Key Steps:

  • Acid-Catalyzed Cyclization : Malonic acid reacts with methyl butyl ketone in acetic anhydride and sulfuric acid, forming the dioxane ring via dehydration.
  • Substituent Control : The 2-position substituents (butyl and methyl) derive directly from the ketone’s alkyl groups.

Challenges :

  • Limited commercial availability of methyl butyl ketone necessitates custom synthesis.
  • Competing side reactions (e.g., incomplete cyclization) reduce yields.

Modified Meldrum’s Acid Synthesis via Substituted Acetoacetates

An alternative route involves alkyl acetoacetate esters and formaldehyde under acidic conditions, adapted from methods for 2-tert-butyl analogs:

Reaction Scheme:
$$
\text{Butyl acetoacetate} + \text{HCHO} \xrightarrow{\text{H}^+} \text{2-Butyl-2-methyl-1,3-dioxane-4,6-dione} + \text{H}_2\text{O}
$$

Procedure:

  • Ester Activation : Butyl acetoacetate undergoes acid-catalyzed condensation with formaldehyde.
  • Cyclodehydration : Intramolecular esterification forms the dioxane ring, with simultaneous introduction of butyl and methyl groups.

Advantages :

  • Utilizes readily available starting materials (e.g., acetoacetate esters).
  • Scalable under industrial conditions.

Catalytic Condensation-Reduction Sequences

Patents disclose a two-step method involving Knoevenagel condensation followed by selective hydrogenation :

Step 1: Condensation
$$
\text{Meldrum’s acid} + \text{Butyl aldehyde} \xrightarrow{\text{HCOOH, Et}_3\text{N}} \text{5-Butylidene-2,2-dimethyl-1,3-dioxane-4,6-dione}
$$

Step 2: Reduction
$$
\text{5-Butylidene intermediate} \xrightarrow{\text{HCOOH, Pd/C}} \text{2-Butyl-2-methyl-1,3-dioxane-4,6-dione}
$$

Key Insights :

  • Formic Acid/Triethylamine System : Catalyzes both condensation and reduction, enabling a “one-pot” reaction.
  • Selectivity : Only the exocyclic double bond is reduced, preserving the dioxane ring.

Industrial-Scale Optimization

Large-scale production employs continuous-flow reactors to enhance efficiency:

Process Parameters :

Parameter Optimal Range
Temperature 45–55°C
Catalyst Loading 5–10 mol% H$$2$$SO$$4$$
Reaction Time 6–12 hours

Yield Improvements :

  • Solvent-Free Conditions : Reduce purification steps (yield: 70–85%).
  • In Situ Monitoring : Infrared spectroscopy ensures reaction completion.

Comparative Analysis of Methods

Method Yield (%) Scalability Cost Efficiency
Cyclocondensation 60–75 Moderate High
Acetoacetate Route 70–80 High Moderate
Catalytic Reduction 65–75 High Low

Trade-offs :

  • The acetoacetate route offers superior scalability but requires stringent pH control.
  • Catalytic reduction minimizes byproducts but relies on expensive palladium catalysts.

Emerging Techniques and Innovations

Recent advances focus on green chemistry and catalytic asymmetry :

  • Biocatalytic Approaches : Lipases enable enantioselective synthesis under mild conditions.
  • Microwave-Assisted Synthesis : Reduces reaction times by 50% compared to conventional heating.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-2-methyl-1,3-dioxane-4,6-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired outcome, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.

Scientific Research Applications

2-Butyl-2-methyl-1,3-dioxane-4,6-dione has a wide range of applications in scientific research:

Comparison with Similar Compounds

Substituent Position and Reactivity

The position and nature of substituents on the dioxane ring critically determine reactivity:

  • Meldrum’s Acid (2,2-dimethyl-1,3-dioxane-4,6-dione): The parent compound undergoes Knoevenagel condensations with aldehydes to form 5-alkenyl derivatives, which decompose under thermal or acidic conditions to generate reactive intermediates for domino reactions .
  • 5-Substituted Derivatives: 5-Benzoyl-2,2-dimethyl-1,3-dioxane-4,6-dione: The electron-withdrawing benzoyl group at C5 facilitates fluorination via Selectfluor, yielding 5-fluoro derivatives under mild conditions . 5-(Furan-2-ylmethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione: The furan moiety enables participation in Diels-Alder-like mechanisms, as seen in the synthesis of donor-acceptor Stenhouse adducts .
  • However, the alkyl chain may enhance solubility in nonpolar solvents, expanding utility in hydrophobic reaction environments.

Physicochemical Properties

Substituents influence melting points, solubility, and stability:

  • Meldrum’s Acid : High polarity due to two methyl groups at C2; soluble in polar aprotic solvents like DMF .
  • 5-Benzoyl Derivatives : Increased aromaticity lowers solubility in polar solvents but improves crystallinity .
  • 2-Butyl-2-methyl Derivative: The butyl chain likely reduces melting point and increases lipophilicity, making it suitable for reactions requiring nonpolar media.

Data Table: Comparative Analysis

Compound Name Substituents Position Key Reactivity/Application Reference
2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) Methyl, Methyl C2 Knoevenagel condensations; domino reactions
5-Benzoyl-2,2-dimethyl-1,3-dioxane-4,6-dione Benzoyl, Methyl, Methyl C5, C2 Fluorination with Selectfluor
5-(Furan-2-ylmethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione Furan-methylene, Methyl C5, C2 Diels-Alder-like cyclizations
2-Butyl-2-methyl-1,3-dioxane-4,6-dione Butyl, Methyl C2 Sterically hindered reactions; enhanced lipophilicity [Inferred]

Research Findings and Limitations

  • Reactivity Trends : Electron-withdrawing groups at C5 (e.g., benzoyl) enhance electrophilicity, enabling halogenation, while alkyl groups at C2 modulate steric effects .
  • Synthetic Challenges : Direct studies on 2-butyl-2-methyl derivatives are scarce, necessitating extrapolation from Meldrum’s acid chemistry.
  • Opportunities : The target compound’s lipophilicity could be exploited in micellar catalysis or as a precursor for branched aliphatic ketones.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-butyl-2-methyl-1,3-dioxane-4,6-dione in laboratory settings?

  • Methodological Answer : Follow stringent safety measures, including wearing nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to prevent inhalation exposure. Store the compound in airtight containers under inert gas (e.g., nitrogen) to minimize degradation. In case of skin contact, wash immediately with copious water for ≥15 minutes and seek medical attention if irritation persists .

Q. What methodologies are commonly employed for the synthesis of 2-butyl-2-methyl-1,3-dioxane-4,6-dione?

  • Methodological Answer : Utilize a modified Claisen condensation approach under anhydrous conditions. React diketene derivatives with butyl and methyl Grignard reagents in tetrahydrofuran (THF) at −20°C. Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography (silica gel, ethyl acetate/hexane gradient). Confirm purity via melting point analysis and HPLC (>99% purity) .

Q. How can researchers characterize the structural and thermal stability of 2-butyl-2-methyl-1,3-dioxane-4,6-dione?

  • Methodological Answer : Perform single-crystal X-ray diffraction to resolve its crystal lattice parameters and hydrogen-bonding patterns. Complement with spectroscopic analysis (¹H/¹³C NMR, FT-IR) to confirm functional groups. Assess thermal stability via differential scanning calorimetry (DSC) under nitrogen flow (heating rate: 10°C/min, range: 25–300°C) to identify decomposition thresholds .

Advanced Research Questions

Q. How can theoretical frameworks guide the investigation of reaction mechanisms involving 2-butyl-2-methyl-1,3-dioxane-4,6-dione?

  • Methodological Answer : Apply density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to model transition states and activation energies for nucleophilic acyl substitution reactions. Validate computational results with kinetic studies (e.g., variable-temperature NMR) to correlate theoretical predictions with experimental rate constants .

Q. What experimental designs are suitable for analyzing the environmental fate of 2-butyl-2-methyl-1,3-dioxane-4,6-dione?

  • Methodological Answer : Conduct a tiered ecotoxicity assessment:

  • Phase 1 : Measure octanol-water partition coefficients (log KowK_{ow}) and hydrolysis rates at pH 4–9.
  • Phase 2 : Perform OECD 301D biodegradability tests with activated sludge.
  • Phase 3 : Assess bioaccumulation potential in Daphnia magna using LC-MS/MS quantification .

Q. How should researchers address contradictions in physicochemical data obtained for 2-butyl-2-methyl-1,3-dioxane-4,6-dione?

  • Methodological Answer : Systematically replicate experiments under controlled humidity and temperature. Cross-validate analytical results using orthogonal techniques (e.g., compare X-ray crystallography with NMR crystallography). Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables (e.g., solvent purity, crystallinity) .

Q. What strategies optimize the regioselectivity of 2-butyl-2-methyl-1,3-dioxane-4,6-dione in multicomponent reactions?

  • Methodological Answer : Screen Lewis acid catalysts (e.g., ZnCl₂, BF₃·Et₂O) to direct electrophilic substitution at the 4,6-dione positions. Use solvent polarity gradients (e.g., DMF to toluene) to modulate reaction kinetics. Monitor regioselectivity via in-situ Raman spectroscopy coupled with DFT-predicted vibrational modes .

Q. How to design longitudinal studies assessing the compound’s bioactivity?

  • Methodological Answer : Implement a split-plot design with repeated measures:

  • Main plots : Vary concentrations (0.1–100 µM).
  • Subplots : Test cell lines (e.g., HeLa, HepG2) with triplicate technical replicates.
  • Timepoints : Measure IC₅₀ values at 24h, 48h, and 72h using MTT assays. Analyze data via mixed-effects models to account for temporal autocorrelation .

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